(S)-(-)-3-Cyclohexenecarboxylic acid chemical properties
(S)-(-)-3-Cyclohexenecarboxylic acid chemical properties
An In-depth Technical Guide to (S)-(-)-3-Cyclohexenecarboxylic Acid
Authored for Drug Development Professionals and Research Scientists
Foreword: The Strategic Importance of Chiral Scaffolds
In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms is not a trivial detail—it is the very language of molecular interaction. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. (S)-(-)-3-Cyclohexenecarboxylic acid (CAS: 5708-19-0) represents a quintessential example of a high-value chiral building block. Its constrained cyclohexene ring and reactive carboxylic acid moiety provide a versatile scaffold for constructing complex molecular architectures. Most notably, it is a critical precursor in the synthesis of Edoxaban, a potent, orally active direct inhibitor of Factor Xa used as an anticoagulant.[1][2] This guide provides an in-depth examination of the chemical properties, synthesis, enantioselective purification, and analytical characterization of this pivotal intermediate, grounded in established scientific principles and field-proven methodologies.
Core Physicochemical & Structural Properties
(S)-(-)-3-Cyclohexenecarboxylic acid is a chiral organic compound that typically presents as a colorless to pale yellow liquid or a low-melting solid at room temperature.[3] Its molecular structure, containing a chiral carbon at the C1 position, is the source of its optical activity, rotating plane-polarized light in the levorotatory (negative) direction.[3]
Table 1: Physicochemical Properties of (S)-(-)-3-Cyclohexenecarboxylic Acid
| Property | Value | Source(s) |
| CAS Number | 5708-19-0 | [4][5] |
| Molecular Formula | C₇H₁₀O₂ | [5][6] |
| Molecular Weight | 126.15 g/mol | [6][7] |
| Appearance | Colorless to almost colorless clear liquid | [3][5] |
| Melting Point | 19 °C (lit.) | [4][5][8] |
| Boiling Point | 118 °C at 6 mmHg (lit.) | [4][5] |
| Density | ~1.08 g/mL at 25 °C | [5][7] |
| Refractive Index (n20/D) | ~1.48 (lit.) | [5][7] |
| Optical Rotation ([α]20/D) | -92° to -97° (c=5 in Methanol) | [5] |
| pKa | 4.67 ± 0.20 (Predicted) | [3] |
| Solubility | Sparingly soluble in water | [3] |
| Storage Temperature | 2 - 8 °C, under inert atmosphere | [5][9][10] |
Enantioselective Synthesis & Purification: A Methodological Deep Dive
The primary challenge in utilizing (S)-(-)-3-Cyclohexenecarboxylic acid is obtaining it in high enantiomeric purity. Because enantiomers possess nearly identical physical properties, their separation from a racemic mixture is non-trivial. Three principal strategies are employed: asymmetric synthesis, biocatalytic resolution, and the classical resolution of racemates.[1] The last of these, particularly through diastereomeric salt formation, remains a robust and widely implemented industrial method.[1]
Classical Resolution via Diastereomeric Salt Crystallization
Causality of the Method: This technique exploits a fundamental principle of stereochemistry: while enantiomers are physically similar, diastereomers are not. By reacting a racemic mixture of the acid (containing both R and S enantiomers) with a single enantiomer of a chiral base (the "resolving agent"), two diastereomeric salts are formed. These salts have different physical properties, most critically, different solubilities in a given solvent system. This solubility difference allows for their separation via fractional crystallization.
Workflow: Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Detailed Protocol for Resolution using (R)-α-phenylethylamine: This protocol is a synthesized example based on established methodologies for achieving high enantiomeric excess (ee > 99%).[1]
-
Salt Formation:
-
In a suitable reactor, dissolve the crude, racemic 3-cyclohexenecarboxylic acid and a near-equimolar amount of (R)-α-phenylethylamine in ethyl acetate.[1] The choice of solvent is critical; it must provide differential solubility for the resulting diastereomeric salts.
-
Heat the mixture to reflux (approximately 70-90 °C) with stirring for 1-2 hours to ensure complete formation of the diastereomeric ammonium salts.[1]
-
-
Fractional Crystallization:
-
Cool the reaction mixture slowly and controllably to a specific temperature (e.g., 20-30 °C).[1] The rate of cooling directly impacts crystal size and purity. Slow cooling favors the formation of larger, more ordered crystals of the less soluble diastereomer (the S-acid/R-amine salt).
-
Filter the resulting precipitate and wash it with a small amount of cold solvent to remove residual mother liquor. The solid obtained is the enriched diastereomeric salt.
-
Self-Validation Check: To achieve high enantiomeric purity (>99% ee), this crystallization step may need to be repeated (recrystallization), often from a different solvent like ethanol.[1] The optical purity should be monitored at each stage using chiral HPLC.
-
-
Liberation of the Free Acid:
-
Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or MTBE) and water.[1][4]
-
Stir the mixture vigorously while adding a strong acid, such as 6M HCl, until the aqueous layer reaches a pH of 2-3.[4] This protonates the carboxylate anion, liberating the free carboxylic acid, and protonates the resolving agent, driving it into the aqueous phase as its hydrochloride salt.
-
Separate the organic layer. Wash it with a brine solution to remove residual water and acid.[4]
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the final product, (S)-(-)-3-Cyclohexenecarboxylic acid, as a clear oil or low-melting solid.[4]
-
Biocatalytic Kinetic Resolution
A modern, more sustainable approach involves the use of enzymes, such as carboxylesterases, for kinetic resolution.[11]
Causality of the Method: This method begins with the racemic methyl or ethyl ester of 3-cyclohexenecarboxylic acid. A specific enzyme, which is itself chiral, is introduced. The enzyme selectively catalyzes the hydrolysis of one ester enantiomer (e.g., the R-ester) into its corresponding carboxylic acid at a much faster rate than the other (the S-ester). This leaves the reaction mixture enriched with the desired, unreacted (S)-ester, which can then be separated from the (R)-acid and hydrolyzed to the final product. The high enantioselectivity of enzymes can lead to very high ee values.[2][11]
Workflow: Biocatalytic Kinetic Resolution
Caption: Conceptual workflow for enzymatic kinetic resolution.
Spectroscopic Characterization
Confirming the identity and purity of (S)-(-)-3-Cyclohexenecarboxylic acid relies on standard spectroscopic techniques.
Table 2: Key Spectroscopic Signatures
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3500 cm⁻¹ (very broad) | The broadness is due to extensive hydrogen bonding between acid molecules (dimerization).[12][13] |
| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ (strong) | Characteristic absorption for a carbonyl group in a carboxylic acid.[12] | |
| ¹H NMR | -COOH Proton | 10-12 ppm (broad singlet) | Highly deshielded due to the electronegative oxygens and anisotropy of the C=O bond. Disappears upon D₂O exchange.[12][13] |
| Olefinic Protons (-CH=CH-) | 5.5-6.0 ppm (multiplet) | Standard region for protons on a carbon-carbon double bond. | |
| Allylic & Aliphatic Protons | 1.5-2.5 ppm (multiplets) | Protons on the saturated portion of the cyclohexene ring. | |
| ¹³C NMR | Carboxyl Carbon (-COOH) | 160-185 ppm | The carbonyl carbon is significantly deshielded.[12][13] |
| Olefinic Carbons (-CH=CH-) | 120-130 ppm | Typical chemical shift for sp² hybridized carbons in an alkene. |
Safety & Handling
As a corrosive organic acid, proper handling of (S)-(-)-3-Cyclohexenecarboxylic acid is imperative.
-
GHS Classification: The compound is generally classified as causing severe skin burns and eye damage (H314) and may be harmful in contact with skin (H312).[6][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, a chemical-resistant suit, and eye/face protection (goggles and faceshield).[8][14] Use a suitable respirator if vapors or aerosols are generated.[8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[8]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed, corrosion-resistant container.[3][9] It is recommended to store under an inert atmosphere as the compound can be air-sensitive.[9]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[8][14]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[8][14]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[8]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[8][14]
-
References
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3-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 20903. PubChem, National Institutes of Health. [Link]
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Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining. ResearchGate. [Link]
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Improved enantioselectivity of E. coli BioH in kinetic resolution of methyl (S)-3-cyclohexene-1-carboxylate by combinatorial modulation of steric and aromatic interactions. PubMed, National Institutes of Health. [Link]
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AB368935 | CAS 5708-19-0. abcr Gute Chemie. [Link]
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20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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